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Compound Name:
3-Bromo-4-methoxy-1-

naphthonitrile

Cat. No.: B11857751 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of

bromo-methoxy substituted aromatic compounds, with a focus on the isomers of bromoanisole.

Understanding these properties is critical for predicting the behavior of these molecules in

various chemical and biological systems, aiding in process design, reaction optimization, and

drug development. This document summarizes key quantitative data, details the experimental

protocols used for their determination, and illustrates the relationships between different

thermodynamic parameters and experimental techniques.

Core Thermodynamic Data
The thermodynamic properties of a compound govern its stability, reactivity, and phase

behavior. For bromo-methoxy substituted aromatics, these properties are influenced by the

positions of the bromo and methoxy groups on the aromatic ring, which affect intermolecular

interactions and molecular symmetry. The following tables summarize key thermodynamic data

for the ortho, meta, and para isomers of bromoanisole.

Table 1: Enthalpy of Formation (ΔfH°), Enthalpy of Vaporization (ΔvapH°), and Enthalpy of

Sublimation (ΔsubH°) of Bromoanisole Isomers at 298.15 K
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Compound Isomer
ΔfH° (liquid,
kJ/mol)

ΔfH° (gas,
kJ/mol)

ΔvapH°
(kJ/mol)

ΔsubH°
(kJ/mol)

1-Bromo-2-

methoxybenz

ene

ortho -105.7 ± 2.5 -48.9 ± 2.7 56.8 ± 0.9 -

1-Bromo-3-

methoxybenz

ene

meta -110.2 ± 2.2 -52.8 ± 2.4 57.4 ± 0.8 -

1-Bromo-4-

methoxybenz

ene

para -112.5 ± 2.1 -53.9 ± 2.3 58.6 ± 0.7 70.2 ± 1.0

Data sourced from experimental studies on the molecular energetics of monobromoanisole

isomers and the NIST Chemistry WebBook.[1][2][3]

Table 2: Standard Molar Entropy (S°), Standard Gibbs Free Energy of Formation (ΔfG°), and

Molar Heat Capacity (Cp) of Gaseous Bromoanisole Isomers at 298.15 K

Compound Isomer
S° (gas,
J/mol·K)

ΔfG° (gas,
kJ/mol)

Cp (gas,
J/mol·K)

1-Bromo-2-

methoxybenzene
ortho 368.9 ± 3.0 18.2 ± 2.8 145.3

1-Bromo-3-

methoxybenzene
meta 375.1 ± 3.0 15.7 ± 2.5 146.1

1-Bromo-4-

methoxybenzene
para 369.5 ± 3.0 16.3 ± 2.4 145.8

Data sourced from the NIST Chemistry WebBook and computational chemistry studies.[2][3]

Experimental Protocols
The determination of the thermodynamic properties listed above relies on a suite of precise

experimental techniques. The following sections detail the methodologies for three key
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experimental procedures.

Rotating-Bomb Combustion Calorimetry for Enthalpy of
Formation
This method is used to determine the standard molar enthalpy of formation of a compound by

measuring the heat released during its complete combustion in a high-pressure oxygen

environment.

Methodology:

Sample Preparation: A precisely weighed pellet (approximately 0.2 g) of the bromoanisole

isomer is placed in a quartz crucible. A cotton thread fuse is attached to a platinum ignition

wire, with the other end in contact with the sample.

Bomb Charging: A small amount of distilled water (e.g., 1 cm³) is added to the bottom of the

combustion bomb to ensure that the combustion products are in their standard states. The

bomb head, holding the crucible and ignition wire, is securely sealed. The bomb is then

purged of air and charged with high-purity oxygen to a pressure of approximately 30

atmospheres.

Calorimeter Assembly: The charged bomb is submerged in a known mass of water in a

calorimeter can. The calorimeter is assembled with a stirrer and a temperature-measuring

device (e.g., a thermistor). The entire assembly is placed in an isothermal jacket to minimize

heat exchange with the surroundings.

Combustion and Temperature Measurement: The water in the calorimeter is stirred to ensure

a uniform temperature. The temperature is recorded at regular intervals for a period before

ignition to establish a baseline. The sample is then ignited by passing an electric current

through the ignition wire. The temperature is continuously monitored and recorded until it

reaches a maximum and then begins to cool.

Data Analysis: The corrected temperature rise is determined by extrapolating the post-

combustion cooling curve back to the time of ignition. The energy equivalent of the

calorimeter system is determined by combusting a standard substance with a known

enthalpy of combustion, such as benzoic acid.
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Calculation of Enthalpy of Combustion: The standard energy of combustion is calculated

from the corrected temperature rise and the energy equivalent of the calorimeter, with

corrections made for the heat of formation of nitric acid and the combustion of the fuse.

Calculation of Enthalpy of Formation: The standard enthalpy of formation of the

bromoanisole isomer is then derived from its standard enthalpy of combustion using Hess's

Law, along with the known standard enthalpies of formation of the combustion products

(CO₂, H₂O, and HBr).

Calvet Microcalorimetry for Enthalpy of Vaporization and
Sublimation
Calvet microcalorimetry is a technique used to measure small heat effects, making it suitable

for determining the enthalpies of phase transitions like vaporization and sublimation.

Methodology:

Apparatus: A Calvet-type microcalorimeter consists of a sample cell and a reference cell,

each surrounded by a thermopile. The differential signal from the thermopiles provides a

measure of the heat flow.

Sample Preparation: A small, precisely weighed amount of the bromoanisole isomer

(typically 1-5 mg) is placed in a sample cell.

Enthalpy of Vaporization Measurement:

The sample is introduced into the calorimeter at a constant temperature.

An inert gas is passed through the sample cell to facilitate vaporization.

The heat absorbed during the isothermal vaporization of the sample is measured by the

thermopile.

The enthalpy of vaporization is calculated by dividing the total heat absorbed by the

number of moles of the vaporized sample.

Enthalpy of Sublimation Measurement (Drop Method):
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The calorimeter is maintained at a specific temperature.

A sample of the solid bromoanisole isomer, initially at a lower temperature (e.g., room

temperature), is dropped into the heated calorimeter cell.

The heat required to raise the temperature of the sample to the calorimeter temperature

and then to sublime it is measured.

A separate experiment is performed to determine the heat capacity of the solid, allowing

for the subtraction of the heat required for the temperature increase.

The remaining heat corresponds to the enthalpy of sublimation at the calorimeter

temperature.

Knudsen Effusion Method for Vapor Pressure
Determination
The Knudsen effusion method is used to determine the vapor pressure of substances with low

volatility. The vapor pressures at different temperatures can then be used to calculate the

enthalpy of sublimation or vaporization via the Clausius-Clapeyron equation.

Methodology:

Apparatus: A Knudsen cell is a small, thermostated container with a small orifice of known

area. The cell is placed in a high-vacuum chamber.

Sample Loading: A small amount of the bromoanisole isomer is placed in the Knudsen cell.

Measurement:

The cell is heated to a desired, constant temperature.

The molecules of the substance effuse through the orifice into the vacuum.

The rate of mass loss of the sample is measured over time using a sensitive

microbalance.
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Vapor Pressure Calculation: The vapor pressure (P) is calculated using the Knudsen

equation: P = (Δm/Δt) * (1/A) * sqrt(2πRT/M) where:

Δm/Δt is the rate of mass loss

A is the area of the orifice

R is the ideal gas constant

T is the absolute temperature

M is the molar mass of the substance

Enthalpy of Phase Transition Calculation: By measuring the vapor pressure at several

different temperatures, the enthalpy of sublimation or vaporization can be determined from

the slope of a plot of ln(P) versus 1/T (the Clausius-Clapeyron plot).

Visualization of Thermodynamic Relationships
The following diagram illustrates the logical flow and relationships between key thermodynamic

properties and the experimental techniques used to determine them.
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Caption: Relationship between thermodynamic properties and experimental methods.

This guide provides a foundational understanding of the thermodynamic properties of bromo-

methoxy substituted aromatics. The presented data and methodologies are essential for
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researchers and professionals working with these compounds, enabling more accurate

modeling, prediction of behavior, and informed decision-making in scientific and industrial

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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